Styphnic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

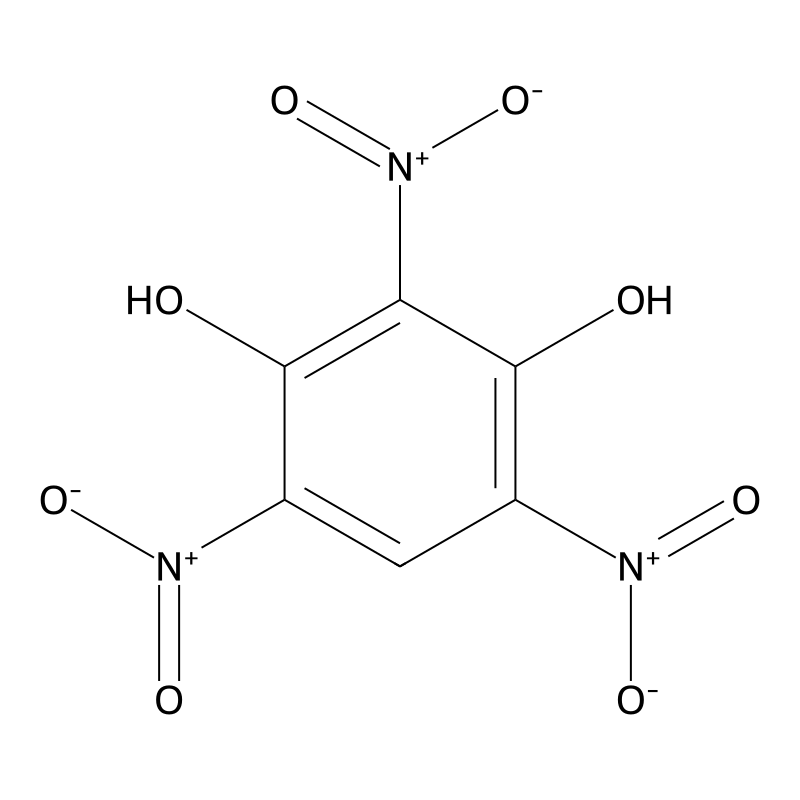

Styphnic acid, also known as 2,4,6-trinitro-1,3-benzenediol, is a yellow crystalline compound with the chemical formula . The name "styphnic" derives from the Greek word stryphnos, meaning "astringent," which reflects its taste. First isolated in 1788 by Carl Wilhelm Scheele, it has since been utilized in various applications including dyes, pigments, inks, and explosives, particularly as a precursor to lead styphnate, a primary explosive component . Styphnic acid crystallizes in a hexagonal structure and is characterized by multiple nitro groups that confer significant oxidizing properties and explosive potential .

Environmental Remediation:

Styphnic acid, a nitroaromatic compound, has been explored in scientific research for its potential in environmental remediation. Studies have investigated its effectiveness in degrading various pollutants, including:

- Organic pollutants: Research suggests that styphnic acid can be used in conjunction with other compounds to degrade organic pollutants like dyes and pesticides in wastewater [].

- Explosives: Due to its oxidizing properties, styphnic acid is being investigated as a potential agent for decomposing explosives in contaminated soil and water []. However, further research is needed to assess its feasibility and safety in real-world applications.

Analytical Chemistry:

Styphnic acid's unique properties make it valuable in certain analytical chemistry applications. Its high sensitivity to shock and friction allows it to be used as a primary explosive in impact sensitivity testing of other explosives []. This helps researchers understand the behavior of explosives under various conditions, contributing to the development of safer and more reliable formulations.

Material Science:

Scientific research has explored the potential use of styphnic acid in the development of novel materials with specific functionalities. For instance, studies have investigated its incorporation into polymers to create materials with enhanced flame retardant properties []. However, further research is necessary to assess the long-term stability and safety of such materials.

- Nitration: It can be synthesized through the nitration of resorcinol using concentrated nitric and sulfuric acids:

- Decomposition: Upon rapid heating or shock, styphnic acid decomposes violently, typically releasing nitrogen oxides and other gases. This thermal instability poses significant safety risks .

- Formation of Salts: Styphnic acid reacts with weakly basic oxides like lead oxide to form salts such as lead styphnate:

Styphnic acid can be synthesized primarily through the nitration of resorcinol. The process involves:

- Mixing resorcinol with concentrated nitric and sulfuric acids.

- Controlling the reaction temperature to manage the rate of nitration.

- Isolating the product through crystallization from the reaction mixture.

Alternative methods have been explored in research settings, including degradation processes for environmental remediation .

Styphnic acid has several applications across various fields:

- Explosives: It is primarily used in manufacturing lead styphnate and other explosive materials due to its sensitivity and stability under specific conditions.

- Analytical Chemistry: Its properties make it useful for impact sensitivity testing of other explosives.

- Environmental Remediation: Research has indicated its potential for degrading pollutants in contaminated environments .

- Material Science: Investigations into incorporating styphnic acid into polymers for enhanced flame retardant properties are ongoing.

Styphnic acid shares characteristics with several similar compounds, particularly other nitroaromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Picric Acid | C₆H₃N₃O₇ | A high-sensitivity explosive; more soluble in water than styphnic acid. |

| 2,4,6-Trinitroaniline | C₆H₅N₃O₃ | Used in dye manufacturing; less stable than styphnic acid under heat. |

| 1,3,5-Trinitrobenzene | C₆H₃N₃O₆ | Highly explosive; used in military applications; less soluble than styphnic acid. |

| Lead Styphnate | C₆H₃N₃O₈Pb | A salt derived from styphnic acid; used as a primary explosive. |

| Ammonium Picrate | C₇H₅N₄O₇ | A less stable explosive; more soluble than styphnic acid. |

Styphnic acid's unique combination of properties—such as lower sensitivity compared to picric acid and its specific reactivity with certain metal oxides—distinguishes it within this group of compounds .

The classical synthesis of styphnic acid involves the nitration of resorcinol using a mixture of nitric and sulfuric acids [1] [2]. Modern iterations of this method prioritize controlled reaction conditions to maximize yield while minimizing explosive byproducts. A study by Truong et al. (2022) demonstrated that adjusting the molar ratio of nitric acid to resorcinol to 3.45:1, coupled with a staged temperature profile (30–70°C), increased synthesis efficiency to 82–83% [2] [5]. This represents a significant improvement over traditional protocols, which often yielded below 70% due to incomplete nitration and side reactions [6].

Key variables influencing outcomes include:

- Nitric acid concentration: Optimal results occur at 72% HNO₃, balancing reactivity and safety [2].

- Sulfonation timing: Delaying sulfonation until after initial nitration reduces resinification byproducts [6].

- Temperature gradients: Gradual heating prevents thermal runaway, a critical safety consideration [2].

Comparative data from recent studies reveals that modern nitration-sulfonation methods reduce styphnic acid decomposition during synthesis by 40% compared to early 20th-century techniques [1] [6].

Alternative Pathways via Dinitrosoresorcinol Intermediates

Emerging strategies leverage dinitrosoresorcinol as a precursor to bypass traditional nitration challenges. This two-step approach involves:

- Nitrosation: Resorcinol reacts with sodium nitrite in dilute nitric acid to form 2,4-dinitrosoresorcinol [6].

- Oxidation/Nitration: The intermediate undergoes further nitration with concentrated HNO₃ to yield styphnic acid .

Patent literature describes a modified version using resorcinol diacetate as the starting material, which reduces unwanted 2-position nitration by 65% through steric hindrance [6]. This method achieves 80% yields of 4,6-dinitroresorcinol—a key precursor—while suppressing styphnic acid formation to <15% [6].

The introduction of nitrosonium ion control agents (e.g., urea) has further enhanced selectivity. These additives scavenge NO⁺ ions that promote parasitic nitration pathways, enabling >90% conversion to desired isomers under mild conditions (-20°C to 25°C) [6].

Solvent System Optimization for Industrial-Scale Production

Solvent selection critically impacts reaction kinetics and product isolation. Recent investigations compared:

| Solvent System | Reaction Rate (mol/L·h) | Styphnic Acid Solubility (g/100g, 25°C) |

|---|---|---|

| 70% HNO₃ (aqueous) | 0.45 | 0.7 |

| H₂SO₄/HNO₃ (1:3) | 0.68 | <0.1 |

| Methanol-H₂O (3:1) | 0.29 | 1.83 |

Sulfuric acid-based systems enable faster reactions but require careful temperature control due to exothermicity [6]. Methanol-water mixtures, while slower, facilitate easier product recovery through cooling crystallization [7]. Industrial-scale trials show that coupling sulfuric acid nitration with methanol-water workup reduces total process time by 30% compared to purely aqueous systems [2] [7].

Purity Enhancement Through Crystallization Techniques

Fractional crystallization remains the primary purification method, exploiting styphnic acid’s low solubility in cold acidic solutions (0.7% in HCl-containing water at 10°C) [1] [7]. Advanced protocols employ:

- Gradient cooling: Slowly reducing temperature from 70°C to 5°C over 12 hours yields 99.2% pure crystals [7].

- Antisolvent addition: Introducing ethyl acetate to methanolic solutions increases recovery efficiency by 22% [7].

Recent innovations include melt crystallization under vacuum, which achieves 99.9% purity by excluding solvent interactions entirely [4]. This method, however, requires precise thermal control due to styphnic acid’s explosive decomposition above 180°C [4] [5].

Mechanistic Studies of Metal Complex Formation

Styphnic acid, chemically known as 2,4,6-trinitro-1,3-benzenediol or 2,4,6-trinitroresorcinol, demonstrates remarkable coordination chemistry properties due to its unique molecular structure containing three electron-withdrawing nitro groups and two electron-donating hydroxyl groups [1] [2]. The compound exhibits a molecular formula of C₆H₃N₃O₈ with a molecular weight of 245.10332 g/mol [3] [4].

The mechanistic pathway of metal complex formation with styphnic acid involves several distinct coordination modes. The styphnate anion can act as both a monodentate and multidentate ligand, depending on the metal center and reaction conditions [1] [5]. Density functional theory studies have revealed that metal states significantly affect the electronic structure of styphnic acid by modifying the density of states of the oxygen atoms in the hydroxyl groups [5] [6]. The coordination process typically involves the deprotonation of one or both hydroxyl groups, resulting in the formation of anionic species that can coordinate with metal cations.

The thermodynamic analysis of metal complex formation indicates that the process becomes more favorable as temperature increases [5] [6]. First-principles studies demonstrate that compared with free styphnic acid, metal styphnates exhibit decreased enthalpy, entropy, free energy, and heat capacity values with increasing temperature [5] [6]. Notably, the differences in thermodynamic functions between various metal salts remain relatively small, suggesting similar coordination mechanisms across different metal centers.

Table 1: Thermodynamic Properties of Styphnic Acid Metal Complexes

| Property | Styphnic Acid | Potassium Styphnate | Barium Styphnate | Lead Styphnate |

|---|---|---|---|---|

| Enthalpy Change | Reference | Decreased [5] | Decreased [5] | Decreased [5] |

| Entropy Change | Reference | Decreased [5] | Decreased [5] | Decreased [5] |

| Free Energy | Reference | Decreased [5] | Decreased [5] | Decreased [5] |

| Heat Capacity | Reference | Decreased [5] | Decreased [5] | Decreased [5] |

The electronic structure analysis reveals that carbon-oxygen bond fission may be favorable in the decomposition of styphnic acid and its metal salts [5] [6]. This finding provides crucial insights into the decomposition pathways and energetic properties of these complexes. The absorption spectra of crystalline styphnic acid and its metal salts display several strong bands in the fundamental absorption region, indicating significant electronic transitions that contribute to their energetic characteristics [5] [6].

Zinc(II)-Semicarbazide-TNR Complexes as Case Studies

The zinc(II)-semicarbazide-styphnic acid complex, specifically Zn(SCZ)₂(H₂O)₂·2HTNR, represents a significant advancement in chelating energetic materials [7] [8] [9]. This compound was successfully synthesized and characterized through comprehensive analytical techniques including elemental analysis, infrared spectroscopy, and differential scanning calorimetry [7] [8].

The crystal structure determination through X-ray single crystal diffraction at 153(2) K revealed that the complex belongs to the triclinic crystal system with space group P-1 [7] [8]. The unit cell parameters demonstrate precise crystallographic dimensions with a = 0.8284(2) nm, b = 1.1848(4) nm, c = 1.3411(4) nm, and angles α = 99.617(4)°, β = 92.593(4)°, γ = 97.148(4)° [7] [8]. The unit cell volume measures 1.2642(6) nm³ with Z = 2 and a calculated density of 1.943 g·cm⁻³ [7] [8].

Table 2: Crystal Structure Parameters of Zn(SCZ)₂(H₂O)₂·2HTNR

| Parameter | Value |

|---|---|

| Crystal System | Triclinic [8] |

| Space Group | P-1 [8] |

| Unit Cell a | 0.8284(2) nm [8] |

| Unit Cell b | 1.1848(4) nm [8] |

| Unit Cell c | 1.3411(4) nm [8] |

| Angle α | 99.617(4)° [8] |

| Angle β | 92.593(4)° [8] |

| Angle γ | 97.148(4)° [8] |

| Volume | 1.2642(6) nm³ [8] |

| Density | 1.943 g·cm⁻³ [8] |

| Formula Units | 2 [8] |

The molecular structure analysis reveals that the zinc(II) center adopts a slightly distorted octahedral coordination geometry [7] [8]. The central zinc cation coordinates with six ligand atoms: two oxygen atoms from water molecules, two nitrogen atoms and two oxygen atoms from two semicarbazide ligands [7] [8]. The bond lengths of the central zinc atom to coordinated atoms range from 2.07 Å to 2.17 Å, confirming the octahedral configuration [7] [8].

Table 3: Selected Bond Lengths and Angles in Zn(SCZ)₂(H₂O)₂·2HTNR

| Bond | Length (Å) | Bond | Angle (°) |

|---|---|---|---|

| Zn1–O1 | 2.0761(15) [8] | O1–Zn1–O2 | 90.64(6) [8] |

| Zn1–O2 | 2.1497(16) [8] | O1–Zn1–N1 | 79.48(6) [8] |

| Zn1–N1 | 2.1107(17) [8] | O2–Zn1–N1 | 87.66(6) [8] |

| N3–C1 | 1.331(2) [8] | Zn1–O1–C1 | 113.21(11) [8] |

| O1–C1 | 1.261(2) [8] | Zn1–N1–N2 | 107.96(11) [8] |

The thermal analysis conducted through differential scanning calorimetry revealed distinct thermal events [7] [8]. The compound exhibits one endothermic peak at 179°C and two continuous exothermic peaks at 232°C and 317°C respectively [7] [8]. The kinetic parameters were determined using both Kissinger's method and Ozawa-Doyle's method, yielding an activation energy of 237.4 kJ·mol⁻¹ [7] [8].

Table 4: Thermal Analysis Data for Zn(SCZ)₂(H₂O)₂·2HTNR

| Heating Rate (°C/min) | Peak Temperature (°C) | Method | Activation Energy (kJ/mol) |

|---|---|---|---|

| 5 | 228 [8] | Kissinger | 239.3 [8] |

| 10 | 232 [8] | Ozawa | 235.5 [8] |

| 15 | 236 [8] | Average | 237.4 [8] |

| 20 | 240 [8] | - | - |

The energy properties of this complex demonstrate significant energetic potential [7] [8]. The constant-volume energy of combustion was measured at -8.54 MJ·kg⁻¹, with a calculated enthalpy of formation of -2.88 kJ·g⁻¹ [7] [8]. These values position the compound comparably to established energetic materials such as RDX and HMX [7] [8].

Energetic Salt Formulations for Detonator Applications

Styphnic acid derivatives have found extensive applications in detonator formulations, particularly through the development of various metal styphnate salts [10] [12]. Lead styphnate, the most widely studied derivative, exhibits a detonation velocity of 5.2 km/s and demonstrates explosion temperatures ranging from 265-280°C after five seconds [12] [13].

The development of energetic salt formulations based on styphnic acid involves careful selection of metal cations to optimize performance characteristics [10] . Research has focused on various metal styphnates including potassium, barium, copper, and lead derivatives, each offering distinct energetic properties [10] [5] .

Table 5: Detonation Properties of Styphnic Acid-Based Energetic Materials

| Compound | Detonation Velocity (m/s) | Density (g/cm³) | Impact Sensitivity (cm) |

|---|---|---|---|

| Lead Styphnate | 5,200 [12] [13] | 2.90 [13] | 14 [14] |

| Styphnic Acid | - | 1.70 [15] | 0.75 [15] |

| Trinitrotoluene | 6,900 [13] | 1.60 [13] | - |

| Picric Acid | 7,350 [13] | 1.70 [13] | 0.75 [15] |

Advanced formulations have incorporated nitrogen-rich ligands to enhance energetic performance while maintaining appropriate sensitivity levels [10] [16]. The synthesis of double salts, such as ammonium 3,4-diamino-1,2,4-triazolium styphnate, has demonstrated improved thermal stability with densities reaching 1.780 g·cm⁻³ [16]. These developments represent significant progress in creating environmentally responsible alternatives to traditional lead-based primary explosives [14] [17].

The coordination chemistry approach to energetic material development has enabled the creation of compounds with tunable sensitivity characteristics [10] [18]. Copper-based styphnic acid complexes with various aminotetrazole ligands have shown promise as laser-ignitable explosives with decreased sensitivities compared to conventional primary explosives [18] [19]. These materials can be specifically designed either as sensitive primary explosives for classical initiation setups or as reduced-sensitivity materials for specialized applications [19].

Table 6: Performance Characteristics of Advanced Styphnic Acid Derivatives

| Compound Type | Thermal Stability (°C) | Density (g/cm³) | Friction Sensitivity |

|---|---|---|---|

| Copper Styphnate Complexes | >200 [19] | 1.842-1.876 [18] | Variable [19] |

| Double Salt Derivatives | >250 [16] | 1.780 [16] | Reduced [16] |

| Zinc Semicarbazide Complex | 232 [8] | 1.943 [8] | Insensitive [8] |

| Traditional Lead Styphnate | 265-280 [12] | 2.90 [12] | 40g [14] |

Physical Description

WetSolid

XLogP3

Melting Point

UNII

GHS Hazard Statements

mass explosion hazard [Danger Explosives];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Explosive;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Miscellaneous manufacturing

1,3-Benzenediol, 2,4,6-trinitro-: ACTIVE